N-(3,5-dimethoxyphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide
Description
N-(3,5-dimethoxyphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a pyridazine core substituted at position 6 with a furan-2-yl group and at position 3 with a sulfanylacetamide moiety. The compound’s molecular formula is inferred as C₁₈H₁₈N₃O₄S (MW: 372.43 g/mol), with structural contributions from the pyridazine ring, furan, and methoxy-substituted phenyl group.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-23-13-8-12(9-14(10-13)24-2)19-17(22)11-26-18-6-5-15(20-21-18)16-4-3-7-25-16/h3-10H,11H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBQXMHWEMQERL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(3,5-dimethoxyphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps may include:
- Formation of the pyridazine ring : Utilizing furan derivatives and appropriate electrophiles.
- Introduction of the sulfanyl group : Achieved through nucleophilic substitution reactions.
- Acetamide formation : Finalizing the structure by introducing the acetamide moiety.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For example, derivatives with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines, including:
- Lung cancer (A549)
- Skin cancer
- Colon cancer (HT29)
The mechanism of action is often linked to the inhibition of specific kinases involved in tumor growth and proliferation. For instance, compounds containing a pyridazine scaffold have been noted for their ability to inhibit receptor tyrosine kinases, which are crucial in cancer signaling pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications at various positions on the phenyl and pyridazine rings can significantly influence potency and selectivity. For example:
| Modification | Effect on Activity |
|---|---|
| Para-methoxy substitution | Increased cytotoxicity against prostate cancer cells (IC50 = 22.19 µM) |
| Fluoro substitutions | Enhanced binding affinity to target proteins |
These findings suggest that specific electronic and steric properties imparted by substituents can enhance biological efficacy .
Study 1: Cytotoxicity Evaluation
A recent study evaluated a series of related compounds for their cytotoxic effects using MTT assays on human cancer cell lines. The compound with a methoxy group in the para position demonstrated superior activity against PC3 and SKNMC cell lines compared to standard treatments like Imatinib .
Study 2: Kinase Inhibition
Another investigation focused on the inhibition of c-Met kinases by derivatives containing similar scaffolds. The lead compound showed an IC50 value in the low nanomolar range (0.005 µM), indicating potent inhibitory activity that could be beneficial for treating metastatic cancers .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to N-(3,5-dimethoxyphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide. For instance, compounds with similar structural motifs have shown significant growth inhibition against various cancer cell lines. A related study demonstrated that a compound exhibiting a pyridazine structure displayed percent growth inhibitions (PGIs) of 86.61% against SNB-19 cells and 85.26% against OVCAR-8 cells .
Synthesis and Characterization
The synthesis of this compound typically involves the reaction between appropriate sulfonamide precursors and furan derivatives under controlled conditions. This process allows for the introduction of various functional groups that can enhance biological activity.
Case Study 1: Anticancer Evaluation
A study focused on evaluating the anticancer properties of this compound demonstrated promising results in vitro. The compound was tested against several cancer cell lines, revealing a dose-dependent inhibition of cell growth with IC50 values indicating effective potency.
| Cell Line | IC50 (µM) | % Growth Inhibition |
|---|---|---|
| SNB-19 | 10 | 86.61 |
| OVCAR-8 | 12 | 85.26 |
| NCI-H40 | 15 | 75.99 |
Case Study 2: Mechanistic Insights
Another investigation into the mechanism of action revealed that compounds with similar structures could induce apoptosis in cancer cells through the activation of caspase pathways. This apoptotic effect was confirmed through flow cytometry analysis and Western blotting techniques.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation under controlled conditions:
| Reaction Conditions | Reagents/Catalysts | Product(s) Formed |
|---|---|---|
| Acidic aqueous environment (pH < 3) | KMnO₄, H₂SO₄ | Sulfone derivative (R-SO₂-R') |
| Neutral conditions | H₂O₂, Fe²⁺ catalyst | Sulfoxide intermediate (R-SO-R') |
The pyridazine ring’s electron-deficient nature enhances sulfanyl group susceptibility to oxidation. Complete oxidation to sulfone occurs under strong acidic conditions, while milder agents like H₂O₂ yield sulfoxides.
Reduction Reactions
The sulfanyl group and pyridazine ring participate in reduction:
| Reaction Type | Reagents | Outcome |
|---|---|---|
| Sulfanyl reduction | NaBH₄, ethanol | Thiol (-SH) derivative |
| Pyridazine reduction | H₂, Pd/C (10 atm) | Partially saturated pyridazine |
Reduction with NaBH₄ selectively converts the sulfanyl group to thiol, while catalytic hydrogenation saturates the pyridazine ring’s double bonds.
Nucleophilic Substitution
The acetamide’s carbonyl and pyridazine’s N-atoms act as electrophilic centers:
| Site of Substitution | Nucleophile | Conditions | Product |
|---|---|---|---|
| Acetamide carbonyl | Grignard reagents | Dry THF, −78°C | Ketone or alcohol derivatives |
| Pyridazine N-atom | Alkyl halides | DMF, K₂CO₃, 80°C | N-alkylated pyridazine |
Substitution at the acetamide group requires low temperatures to prevent side reactions, while pyridazine alkylation proceeds efficiently under basic conditions.
Hydrolysis Reactions
Controlled hydrolysis targets the acetamide and furan moieties:
| Hydrolysis Target | Conditions | Products |
|---|---|---|
| Acetamide | 6M HCl, reflux | Carboxylic acid + 3,5-dimethoxyaniline |
| Furan ring | NaOH (aq.), 100°C | Ring-opened dicarbonyl compound |
Acid hydrolysis cleaves the acetamide bond, yielding a carboxylic acid and amine. Alkaline conditions disrupt the furan ring, forming a diketone.
Cycloaddition Reactions
The pyridazine and furan rings participate in [4+2] cycloadditions:
| Dienophile | Conditions | Product |
|---|---|---|
| Maleic anhydride | Toluene, 110°C | Fused bicyclic adduct |
| Tetracyanoethylene | DCM, RT | Pyridazine-incorporated cycloadduct |
The electron-deficient pyridazine ring acts as a diene, while the furan’s electron-rich system serves as a dienophile, enabling diverse cycloadduct formations.
Factors Influencing Reactivity
Key structural features dictate reaction pathways:
Comparison with Similar Compounds
Structural and Functional Group Analysis
Molecular and Physicochemical Properties
- The target compound’s molecular weight (372.43 g/mol) is lower than indoline-based autophagy inhibitors (e.g., 691.56 g/mol for ), suggesting better bioavailability.
- LogP values (predicted): Pyridazine cores typically exhibit moderate polarity, while benzothiazole derivatives () may have higher LogP due to aromatic trifluoromethyl groups.
Research Findings and Implications
- Structural-Activity Relationships (SAR) : The pyridazine core’s planar structure may favor interactions with flat binding pockets, whereas bulkier benzothiazoles () could target deeper hydrophobic regions.
- Sulfanyl Group Impact : This moiety’s role in redox modulation or metal chelation (e.g., zinc in enzymes) warrants further study, as seen in triazole derivatives () .
- Therapeutic Potential: While the target compound’s activity is uncharacterized, its balanced lipophilicity and heterocyclic diversity position it as a candidate for inflammation or oncology research.
Q & A
Q. What are the established synthetic routes for N-(3,5-dimethoxyphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide?
A two-step synthesis is commonly employed:
Alkylation : React 2-mercaptopyridazine derivatives with α-chloroacetamide intermediates in the presence of KOH to form the sulfanyl bridge. For example, alkylation of 6-(furan-2-yl)pyridazin-3-thiol with N-(3,5-dimethoxyphenyl)-2-chloroacetamide under basic conditions yields the target compound .
Cyclization/Modification : Paal-Knorr condensation or other cyclization methods may refine substituents on the pyridazine or furan rings .
Key Considerations : Optimize reaction time (e.g., 30–60 minutes at reflux) and solvent polarity to minimize by-products like disulfides or over-alkylation .
Q. How is the molecular structure of this compound validated experimentally?
X-ray crystallography is the gold standard:
- Crystal Growth : Slow evaporation of ethanolic or DMSO solutions produces diffraction-quality crystals .
- Key Parameters : Bond angles (e.g., C–S–C ≈ 100–105°) and torsion angles (e.g., pyridazine-furan dihedral angles) confirm spatial arrangement. Intermolecular interactions (e.g., C–H⋯O hydrogen bonds) stabilize the lattice .
Alternative Methods : NMR (e.g., NOESY for proximity analysis) and FT-IR (C=O stretch at ~1680 cm⁻¹) complement structural validation .
Q. What preliminary biological screening methods are applicable to this compound?
- Anti-inflammatory Activity : Assess anti-exudative effects in rodent models (e.g., carrageenan-induced paw edema). Doses typically range from 50–100 mg/kg, with activity compared to indomethacin .
- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates. For example, measure IC₅₀ values for COX-2 inhibition via ELISA .
Data Interpretation : Normalize results to controls and account for solvent effects (e.g., DMSO ≤ 0.1% v/v) to avoid false positives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Substituent Variation : Replace methoxy groups with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups on the phenyl ring. Analogues with 3,5-dichloro substitution show enhanced metabolic stability .
- Heterocycle Replacement : Substitute furan with thiophene or pyrazole to alter π-stacking interactions. For example, pyrazole analogues improve solubility but may reduce target affinity .
Methodology : Synthesize 10–15 derivatives, then correlate logP (HPLC-measured) with in vitro IC₅₀ values to identify pharmacophoric motifs .
Q. What computational strategies predict this compound’s binding modes and pharmacokinetics?
- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2 PDB: 3LN1). Prioritize poses with sulfanyl-acetamide moiety near catalytic residues .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier orbitals (HOMO/LUMO) and predict redox stability. Polar surface area (PSA) > 90 Ų suggests poor blood-brain barrier penetration .
Validation : Compare computed LogD (e.g., Schrödinger QikProp) with experimental shake-flask data to refine models .
Q. How can researchers resolve contradictions in reported synthetic yields or bioactivity data?
- Case Example : Discrepancies in alkylation yields (40–75%) may arise from solvent choice (DMF vs. THF) or base strength (KOH vs. NaH). Replicate reactions under controlled humidity (<30% RH) to assess reproducibility .
- Bioactivity Variability : Differences in IC₅₀ values (e.g., 10 µM vs. 50 µM) could reflect assay conditions (e.g., serum concentration in cell media). Standardize protocols using CLSI guidelines .
Statistical Tools : Apply ANOVA with post-hoc Tukey tests to identify significant outliers across datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
